molecular formula C20H20ClFN2O5S B11332031 N-(1,3-benzodioxol-5-yl)-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(1,3-benzodioxol-5-yl)-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11332031
M. Wt: 454.9 g/mol
InChI Key: GCDBTUPGHSEFMK-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a benzodioxole moiety, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chlorofluorophenyl Group: This step involves the sulfonylation of the chlorofluorophenyl group using methanesulfonyl chloride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety, the chlorofluorophenyl group, and the piperidine ring under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorofluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the target protein, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The presence of both chlorine and fluorine atoms in the chlorofluorophenyl group of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE makes it unique compared to similar compounds. This dual halogenation can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C20H20ClFN2O5S

Molecular Weight

454.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20ClFN2O5S/c21-16-2-1-3-17(22)15(16)11-30(26,27)24-8-6-13(7-9-24)20(25)23-14-4-5-18-19(10-14)29-12-28-18/h1-5,10,13H,6-9,11-12H2,(H,23,25)

InChI Key

GCDBTUPGHSEFMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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